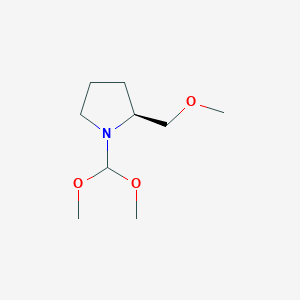

(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine

CAS No.: 73473-30-0

Cat. No.: VC19361926

Molecular Formula: C9H19NO3

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73473-30-0 |

|---|---|

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | (2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine |

| Standard InChI | InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |

| Standard InChI Key | VEDZMTXDFULRSM-QMMMGPOBSA-N |

| Isomeric SMILES | COC[C@@H]1CCCN1C(OC)OC |

| Canonical SMILES | COCC1CCCN1C(OC)OC |

Introduction

Synthesis and Manufacturing

Synthetic routes to (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine are proprietary but inferred from analogous pyrrolidine derivatives. A plausible multi-step pathway involves:

-

Ring Formation: Cyclization of 4-chloro-1-(methoxymethyl)butan-1-amine under basic conditions to yield 2-(methoxymethyl)pyrrolidine .

-

N-Functionalization: Reaction with dimethoxymethyl chloride in the presence of a base like triethylamine to introduce the dimethoxymethyl group.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the S-enantiomer, as racemic mixtures are common in such syntheses .

Industrial-scale production emphasizes green chemistry principles, with solvent recovery systems and catalytic methods reducing environmental impact. Yield optimization remains challenging due to steric hindrance during N-alkylation, typically ranging between 40–60% in laboratory settings.

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

The compound’s low volatility and moderate polarity make it suitable for reactions requiring aprotic solvents. Its stability under acidic conditions (pH > 3) and susceptibility to hydrolysis at elevated temperatures (>80°C) necessitate careful storage in inert atmospheres.

Applications in Pharmaceutical and Catalytic Chemistry

Organocatalysis

(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine demonstrates efficacy as an asymmetric organocatalyst. In aldol reactions, it facilitates enantioselective C–C bond formation, achieving >90% enantiomeric excess (ee) in cross-aldol condensations between dihydroxyacetone and p-nitrobenzaldehyde . The dimethoxymethyl group enhances catalyst stability by reducing amine oxidation, a common degradation pathway in proline-derived catalysts .

Drug Intermediate Synthesis

This compound serves as a precursor for chiral auxiliaries in β-lactam and protease inhibitor syntheses. For example:

-

Coupling with benzoylformic acid yields N-benzoylformyl derivatives, intermediates in anticoagulant development .

-

Functionalization at the nitrogen atom produces tert-butyl carbamates, pivotal in peptide mimetics.

Comparative Analysis with Related Pyrrolidine Derivatives

The table below contrasts key features of structurally similar compounds:

The dual methoxy groups in (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine confer superior solubility in polar solvents compared to non-oxygenated analogs, while maintaining stereochemical rigidity critical for enantioselective processes .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65 (s, 6H, OCH₃), 3.45–3.30 (m, 2H, CH₂O), 2.90–2.70 (m, 1H, NCH), 2.20–1.80 (m, 4H, ring CH₂) .

-

¹³C NMR: δ 103.5 (OCH₃), 72.8 (CH₂O), 55.1 (NCH), 46.2–22.4 (ring carbons) .

Computational Modeling

Density Functional Theory (DFT) calculations predict a twist-boat conformation for the pyrrolidine ring, minimizing steric clash between substituents. The HOMO (-6.2 eV) localizes on the nitrogen lone pair, suggesting nucleophilic reactivity at this site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume